molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B1284171
CAS RN: 81514-40-1
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
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Patent
US08263586B2

Procedure details

A solution of C-1 (18 g, 81 mmol) in 40 mL of water and 14 mL acetic acid was heated to 120° C. for 2 h, cooled to room temperature and diluted with 400 mL of pH 4 buffer (160 mL 0.1 M citric acid and 240 mL 0.1 M K2HPO4). After cooling to 0° C., a preformed solution of 9.54 g (66.4 mmol) benzylamine hydrochloride, 100 mL water, and 31 mL concentrated HCl was added dropwise over 10 minutes, keeping the internal temperature below 5° C. Acetonedicarboxylic acid (23.3 g, 160 mmol) was then added in four equal portions, five minutes apart. The pH of the solution was increased to 4 by adding K2HPO4, and the reaction was allowed to warm to room temperature and stir overnight. Solid citric acid was added to return the pH to 4, and the reaction was stirred at room temperature 48 h more, at which time it was cooled to 0° C. and acidified to pH 2 with HCl, and extracted twice with Et2O. The aqueous layer was again cooled to 0° C. and basified to pH 11 with NaOH, and extracted three times with CH2Cl2. The combined organic extracts were washed with 0.1 M citric acid, then with saturated NaHCO3, brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc in hexanes) to provide C-2 as a yellowish solid. Data for C-2: 1H NMR (CDCl3, 500 MHz) δ 7.45-7.2 (m, 5H), 3.9 (s, 2H), 3.8 (m, 2H), 3.7 (m, 2H), 3.2 (m, 2H), 2.7 (m, 2H), 2.3 (m, 2H) ppm.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
9.54 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
14 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)(=O)C[C:3]([CH2:8][C:9]([OH:11])=O)([C:5]([OH:7])=O)O.OP([O-])([O-])=O.[K+].[K+].Cl.[CH2:22]([NH2:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl.[CH2:31]([C:38](O)=O)[C:32](CC(O)=O)=O>O.C(O)(=O)C>[CH2:22]([N:29]1[CH:31]2[CH2:38][C:9](=[O:11])[CH2:8][CH:3]1[CH2:5][O:7][CH2:32]2)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
240 mL
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
9.54 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Name
Quantity
31 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the solution was increased to 4
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature 48 h more
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
at which time it was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was again cooled to 0° C. and basified to pH 11 with NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted three times with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with 0.1 M citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaHCO3, brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to provide C-2 as a yellowish solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2COCC1CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.